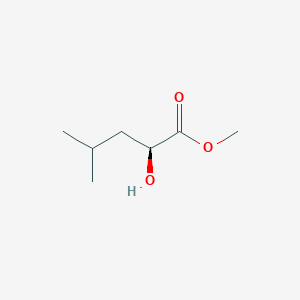(S)-methyl 2-hydroxy-4-methylpentanoate
CAS No.: 17392-84-6
Cat. No.: VC14049798
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17392-84-6 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | methyl (2S)-2-hydroxy-4-methylpentanoate |
| Standard InChI | InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |
| Standard InChI Key | JOSNYUDSMPILKL-LURJTMIESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)OC)O |
| Canonical SMILES | CC(C)CC(C(=O)OC)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (S)-methyl 2-hydroxy-4-methylpentanoate, reflects its branched structure: a five-carbon chain (pentanoate) with a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 4, and a methoxy (-OCH₃) ester group at position 1 . The (S)-configuration at the hydroxyl-bearing carbon (C2) is critical for its chiral activity. The structural formula is:
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₃ | |
| Molecular Weight (g/mol) | 146.19 | |
| CAS Number | 112529-90-5 | |
| IUPAC Name | methyl (2S)-2-hydroxy-4-methylpentanoate | |
| Stereochemistry | (S)-configuration at C2 |
Chirality and Enantiomeric Significance
Chirality in α-hydroxy esters like (S)-methyl 2-hydroxy-4-methylpentanoate arises from the asymmetric carbon at position 2. The (S)-enantiomer is synthesized via enantioselective methods, as opposed to its (R)-counterpart, which is described in synthesis literature . The Cahn-Ingold-Prelog priority rules determine the absolute configuration, with the hydroxyl group (-OH) and methyl group (-CH₃) dictating the (S) designation . Chirality profoundly impacts this compound’s interactions in biological systems, such as enzyme binding or pheromone activity .
Synthesis and Production Methods
Enantioselective Synthesis
The (S)-enantiomer is typically synthesized from prochiral or racemic precursors using asymmetric catalysis. One route involves the reduction of 4-methyl-2-oxopentanoic acid methyl ester (keto-ester) using chiral catalysts. For example:
A study by Xue et al. achieved >99% enantiomeric excess (ee) using a palladium-based catalyst (C₅₂H₈₉N₂O₁₇⁺CH₃O₃S⁻) under hydrogen gas in n-heptane/toluene . Enzymatic approaches using ketoreductases or lipases are also viable, leveraging nature’s stereospecificity to produce the (S)-form .
Table 2: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 4-Methyl-2-oxopentanoic acid methyl ester | |
| Catalyst | C₅₂H₈₉N₂O₁₇⁺CH₃O₃S⁻ | |
| Solvent | n-Heptane/Toluene | |
| Pressure | 15001.5 Torr | |
| Reaction Time | 20 minutes | |
| Yield | >99% ee |
Industrial-Scale Production
American Elements supplies (S)-methyl 2-hydroxy-4-methylpentanoate in bulk quantities, offering purities up to 99.999% for pharmaceutical and research applications . Production scales range from 25 kg pails to 440-gallon liquid totes, with stringent quality control via GC-MS and chiral HPLC .
Physical and Chemical Properties
Physicochemical Profile
The compound is a liquid at room temperature with a density of 1.002 g/cm³ and a boiling point of 181.6°C . Its solubility varies: miscible in polar solvents (e.g., methanol, ethanol) and partially soluble in nonpolar solvents (e.g., hexane).
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Clear liquid | |
| Boiling Point | 181.6°C at 760 mmHg | |
| Density | 1.002 g/cm³ | |
| Storage Conditions | Room temperature, inert atmosphere |
Stability and Reactivity
The hydroxyl and ester groups render the compound sensitive to hydrolysis under acidic or basic conditions. Storage under argon minimizes degradation .
Applications in Science and Industry
Asymmetric Synthesis
(S)-Methyl 2-hydroxy-4-methylpentanoate serves as a chiral building block in pharmaceuticals, such as β-lactam antibiotics and anticholesterol drugs . Its hydroxyl group can be oxidized to ketones or protected for further functionalization.
Flavor and Fragrance Industry
The compound’s fruity odor profile makes it a candidate for synthetic flavors. Ethyl and methyl esters of hydroxy acids are common in wine and spirits, though this application remains exploratory for the (S)-enantiomer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume